2-amino-5-nitrobenzenesulfinic acid
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Overview
Description
2-amino-5-nitrobenzenesulfinic acid is an organic compound that belongs to the class of arenesulfonic acids It is characterized by the presence of an amino group at the ortho position and a nitro group at the para position relative to the sulfinic acid group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfinic acid, 2-amino-5-nitro- typically involves the sulfonation of benzene derivatives. One common method is the nitration of 2-aminobenzenesulfonic acid, where the amino group is already present on the benzene ring. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position .
Industrial Production Methods
Industrial production of benzenesulfinic acid, 2-amino-5-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-nitrobenzenesulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used to reduce the nitro group.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of 2,5-diaminobenzenesulfonic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-5-nitrobenzenesulfinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzenesulfinic acid, 2-amino-5-nitro- involves its interaction with molecular targets through its functional groups. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The sulfinic acid group can undergo redox reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the amino and nitro groups, making it less reactive in certain reactions.
2-Amino-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfinic acid group.
4-Nitro-2-sulfoaniline: Another similar compound with different positioning of functional groups
Uniqueness
2-amino-5-nitrobenzenesulfinic acid is unique due to the presence of both amino and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
14688-12-1 |
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Molecular Formula |
C6H6N2O4S |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
2-amino-5-nitrobenzenesulfinic acid |
InChI |
InChI=1S/C6H6N2O4S/c7-5-2-1-4(8(9)10)3-6(5)13(11)12/h1-3H,7H2,(H,11,12) |
InChI Key |
YSVVZGZNUFOJHV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)N |
14688-12-1 | |
Synonyms |
2-Amino-5-nitrobenzenesulfinic acid |
Origin of Product |
United States |
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